Cas no 28464-55-3 (Carbamimidic acid, ethyl ester)

Carbamimidic acid, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamimidic acid, ethyl ester
- ethyl carbamimidate
- AKOS006338832
- EN300-94922
- Ethoxymethanimidamide
- urethane-imide
- 28464-55-3
- DTXSID90388480
-
- インチ: InChI=1S/C3H8N2O/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)
- InChIKey: HEFJCHKCDAWHDQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=N)N
計算された属性
- せいみつぶんしりょう: 88.06374
- どういたいしつりょう: 88.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 52.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- PSA: 59.1
Carbamimidic acid, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-94922-2.5g |
ethoxymethanimidamide |
28464-55-3 | 95% | 2.5g |
$72.0 | 2024-05-21 | |
Enamine | EN300-94922-0.05g |
ethoxymethanimidamide |
28464-55-3 | 95% | 0.05g |
$44.0 | 2024-05-21 | |
Enamine | EN300-94922-100.0g |
ethoxymethanimidamide |
28464-55-3 | 95% | 100.0g |
$903.0 | 2024-05-21 | |
Enamine | EN300-94922-25.0g |
ethoxymethanimidamide |
28464-55-3 | 95% | 25.0g |
$257.0 | 2024-05-21 | |
Enamine | EN300-94922-50.0g |
ethoxymethanimidamide |
28464-55-3 | 95% | 50.0g |
$453.0 | 2024-05-21 | |
Enamine | EN300-94922-10.0g |
ethoxymethanimidamide |
28464-55-3 | 95% | 10.0g |
$131.0 | 2024-05-21 | |
Enamine | EN300-94922-5.0g |
ethoxymethanimidamide |
28464-55-3 | 95% | 5.0g |
$105.0 | 2024-05-21 | |
Enamine | EN300-94922-0.1g |
ethoxymethanimidamide |
28464-55-3 | 95% | 0.1g |
$46.0 | 2024-05-21 | |
Enamine | EN300-94922-0.5g |
ethoxymethanimidamide |
28464-55-3 | 95% | 0.5g |
$50.0 | 2024-05-21 | |
Enamine | EN300-94922-1.0g |
ethoxymethanimidamide |
28464-55-3 | 95% | 1.0g |
$52.0 | 2024-05-21 |
Carbamimidic acid, ethyl ester 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Carbamimidic acid, ethyl esterに関する追加情報
Carbamimidic acid, ethyl ester (CAS No. 28464-55-3): An Overview of Its Properties and Applications
Carbamimidic acid, ethyl ester (CAS No. 28464-55-3) is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This compound, also known as ethyl carbamimidate, is characterized by its unique structure and versatile reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
The chemical formula of carbamimidic acid, ethyl ester is C3H7N3O2. It is a white crystalline solid at room temperature and has a molecular weight of approximately 117.11 g/mol. The compound is soluble in common organic solvents such as ethanol, methanol, and acetone, but it is only slightly soluble in water. These physical properties make it suitable for a wide range of applications in both laboratory and industrial settings.
In terms of its chemical structure, carbamimidic acid, ethyl ester consists of an ethyl ester group attached to a carbamimidic acid moiety. The carbamimidic acid functional group is characterized by the presence of an imidate bond (–C(=NH)–NH–), which imparts unique reactivity to the molecule. This functional group can undergo various chemical transformations, including hydrolysis, amidation, and condensation reactions, making it a valuable building block in synthetic chemistry.
One of the key applications of carbamimidic acid, ethyl ester is in the synthesis of pharmaceuticals. It serves as an intermediate in the production of drugs that target specific biological pathways. For example, recent research has shown that derivatives of carbamimidic acid, ethyl ester can be used to develop novel inhibitors for enzymes involved in disease processes such as cancer and neurodegenerative disorders. These inhibitors have the potential to offer new therapeutic options for patients with unmet medical needs.
In addition to its role in drug discovery, carbamimidic acid, ethyl ester has also been explored for its use in the development of agrochemicals. Studies have demonstrated that certain derivatives of this compound exhibit potent herbicidal and fungicidal properties. This makes it a promising candidate for the formulation of new agricultural products that can enhance crop yields while minimizing environmental impact.
The reactivity and versatility of carbamimidic acid, ethyl ester have also led to its use in materials science. Researchers have investigated its potential as a cross-linking agent in polymer synthesis. By incorporating carbamimidic acid, ethyl ester into polymer chains, scientists can create materials with enhanced mechanical properties and improved stability. These materials have potential applications in areas such as biomedical devices and coatings.
From a safety perspective, carbamimidic acid, ethyl ester is generally considered to be stable under normal conditions. However, like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation. Proper storage conditions should be maintained to ensure its stability and prevent degradation.
In conclusion, carbamimidic acid, ethyl ester (CAS No. 28464-55-3) is a multifaceted compound with a wide range of applications in chemistry and related fields. Its unique structure and reactivity make it an essential component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific endeavors.
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